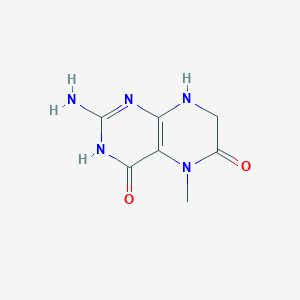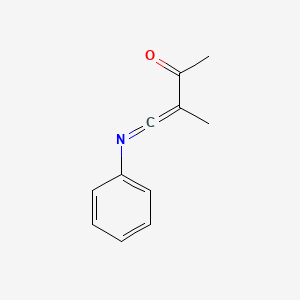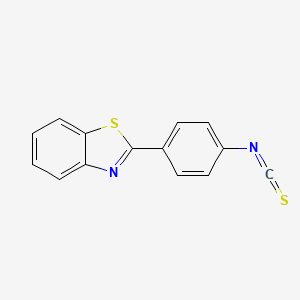
2-(4-Isothiocyanatophenyl)benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isothiocyanatophenyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with an isothiocyanate group. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Isothiocyanatophenyl)benzothiazole typically involves the reaction of 2-aminothiophenol with 4-isothiocyanatobenzoyl chloride under controlled conditions. This reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 2-aminothiophenol attacks the carbon of the isothiocyanate group, leading to the formation of the benzothiazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as microwave irradiation and the use of ionic liquids as solvents have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(4-Isothiocyanatophenyl)benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-Isothiocyanatophenyl)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-Isothiocyanatophenyl)benzothiazole involves its interaction with various molecular targets and pathways. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of antimicrobial and anticancer agents. The benzothiazole ring enhances the compound’s ability to interact with biological targets, making it a potent molecule for therapeutic applications .
Comparison with Similar Compounds
- 2-(4-Isothiocyanatophenyl)-6-methyl-1,3-benzothiazole
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Nitrophenyl)benzothiazole
Comparison: 2-(4-Isothiocyanatophenyl)benzothiazole stands out due to its unique isothiocyanate group, which imparts distinct reactivity and biological activity compared to its analogs. For instance, 2-(4-Aminophenyl)benzothiazole lacks the isothiocyanate group, resulting in different chemical and biological properties. Similarly, 2-(4-Nitrophenyl)benzothiazole has a nitro group that influences its reactivity and applications differently .
Properties
CAS No. |
43088-08-0 |
|---|---|
Molecular Formula |
C14H8N2S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-(4-isothiocyanatophenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H8N2S2/c17-9-15-11-7-5-10(6-8-11)14-16-12-3-1-2-4-13(12)18-14/h1-8H |
InChI Key |
NKCCRUUAGLJWPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


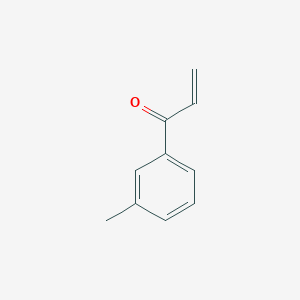
![N-[(4-Hydroxyphenyl)methyl]-2-iodoacetamide](/img/structure/B14648425.png)
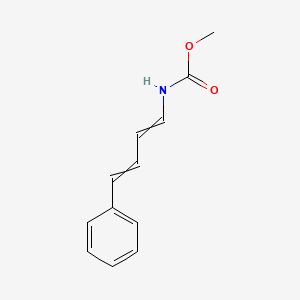
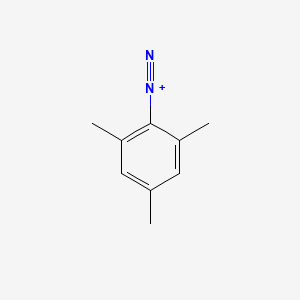
![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
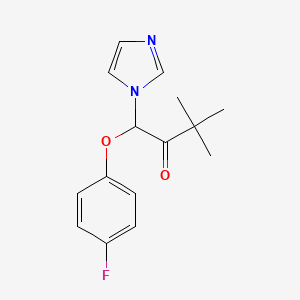
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)
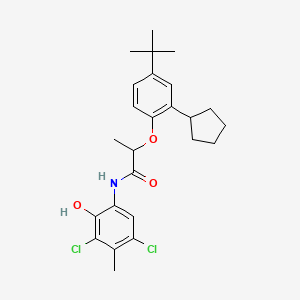

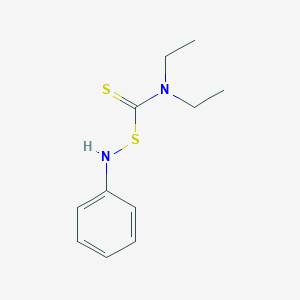
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
